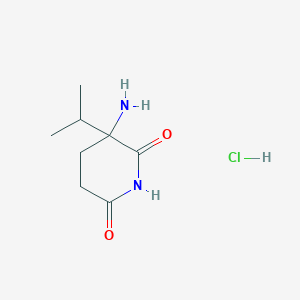![molecular formula C19H19BrCl2N2OS B2990977 3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106880-87-8](/img/structure/B2990977.png)
3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H19BrCl2N2OS and its molecular weight is 474.24. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on related imidazole derivatives, such as those synthesized from imidazole-2-thione derivatives, has shown promising antibacterial and antifungal activities. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Salman, Abdel‐Aziem, & Alkubbat, 2015). The development of such compounds could lead to new treatments for infections, showcasing the importance of chemical synthesis in pharmaceutical research.
Molecular Properties and Antimicrobial Efficacy
The synthesis of imidazolyl Schiff bases, triazoles, and azetidinones has been explored, with findings suggesting that certain derivatives exhibit significant antibacterial and antifungal properties. The study highlights the potential of these compounds in developing new antimicrobial agents, with specific focus on their hydrophobicity, conformational flexibility, and bioactivity scores (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019). This research underscores the role of chemical synthesis in addressing the ongoing need for effective antimicrobial drugs.
Crystal Structure Analysis
The study of the crystal structures of reaction products from α-halopyruvamides with nitrogen and sulfur nucleophiles, including imidazo[1,2-a]pyridine and [1,3]thiazolo[4,3-b][1,3]thiazol derivatives, provides insights into the molecular configurations and interactions of these compounds. Crystallography plays a crucial role in understanding the structural basis of compound properties, influencing their potential applications in various fields (Lah et al., 2000).
Novel Synthesis Approaches
Research into the one-pot, four-component synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives highlights innovative approaches to chemical synthesis, offering efficient pathways to create a range of compounds with potential applications in medicinal chemistry and materials science (Mahdavi et al., 2012). Such methodologies are crucial for advancing the field of synthetic chemistry, enabling the exploration of new compounds with diverse applications.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N2OS.BrH/c1-13-4-2-5-15(10-13)22-12-19(24,23-8-3-9-25-18(22)23)14-6-7-16(20)17(21)11-14;/h2,4-7,10-11,24H,3,8-9,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSVXYWXTBGJDH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)Cl)Cl)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2990898.png)
![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)
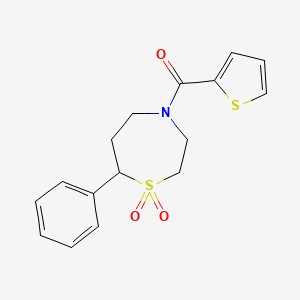
![2-chloro-N-[4-(4-methylphenoxy)butyl]pyridine-4-carboxamide](/img/structure/B2990903.png)
![(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B2990904.png)

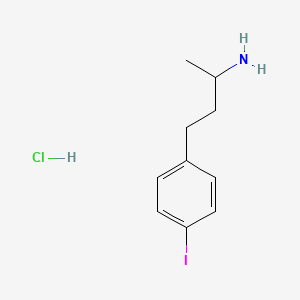
![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)
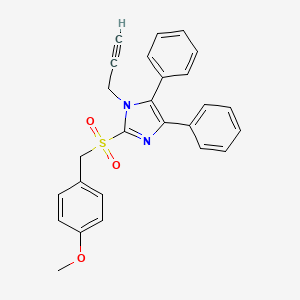


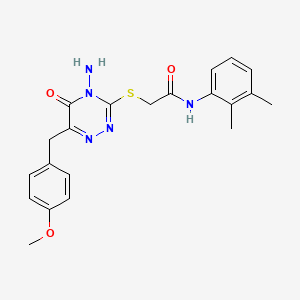
![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2990916.png)
